Fenclonine

Description

A selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin (5-HYDROXYTRYPTAMINE). Fenclonine acts pharmacologically to deplete endogenous levels of serotonin.

Structure

3D Structure

Properties

IUPAC Name |

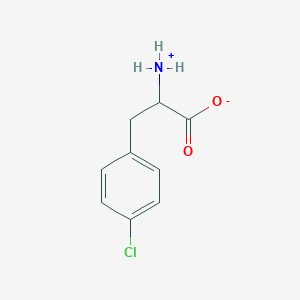

2-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWMJHCCYYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-82-9 (hydrochloride) | |

| Record name | Fenclonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045139 | |

| Record name | Fenclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from methanol | |

CAS No. |

7424-00-2, 1991-78-2 | |

| Record name | 4-Chloro-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(p-chlorophenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J7E3L9SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238-240 °C | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

para-Chlorophenylalanine (PCPA) and the serotonin synthesis pathway

An In-depth Technical Guide to para-Chlorophenylalanine (PCPA) and the Serotonin Synthesis Pathway

Introduction

para-Chlorophenylalanine, commonly abbreviated as PCPA or fenclonine, is a synthetic amino acid derivative that serves as a powerful and widely used pharmacological tool in neuroscience research.[1] Its primary significance lies in its function as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] By blocking this crucial step, PCPA administration leads to a profound and sustained depletion of serotonin in both the central and peripheral nervous systems.[3][4] This property makes PCPA an invaluable agent for investigating the diverse physiological and behavioral roles of serotonin, from mood regulation and cognition to motor control and sleep.[5][6] This guide provides a detailed overview of the serotonin synthesis pathway, the mechanism of PCPA's inhibitory action, quantitative data on its effects, and standard experimental protocols for its use in a research setting.

The Serotonin (5-HT) Synthesis Pathway

Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan.[7][8] The synthesis is a two-step enzymatic process that occurs primarily in serotonergic neurons in the brain and enterochromaffin cells in the gastrointestinal tract.[8]

-

Step 1: Hydroxylation of Tryptophan The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[2][9] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) , which requires molecular oxygen, ferrous iron, and tetrahydrobiopterin (BH4) as a co-factor.[10][11] There are two distinct isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is expressed exclusively in the neurons of the central nervous system.[2][7][12]

-

Step 2: Decarboxylation of 5-HTP The intermediate compound, 5-HTP, is rapidly converted to serotonin (5-HT) through the removal of a carboxyl group. This reaction is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC) , which uses pyridoxal phosphate (Vitamin B6) as a co-factor.[8][10] AADC is a non-specific enzyme and is also involved in the synthesis of other monoamines, including dopamine and norepinephrine.[8]

Because serotonin itself cannot cross the blood-brain barrier, the brain's supply is entirely dependent on the local synthesis within its neurons.[2][7]

Mechanism of Action of para-Chlorophenylalanine (PCPA)

PCPA exerts its serotonin-depleting effects by acting as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), targeting both the TPH1 and TPH2 isoforms.[1][3][13] As the first and rate-limiting enzyme in the pathway, its inhibition effectively halts the entire downstream synthesis of serotonin.[2][3] The inhibition is irreversible, meaning that the recovery of serotonin synthesis is not dependent on the clearance of PCPA from the system, but rather on the synthesis of new TPH enzyme molecules.[1] This process can take several days to weeks, leading to a prolonged period of serotonin depletion following PCPA administration.[1] While highly selective for TPH, some studies note that at very high doses, PCPA can have minor, transient effects on catecholamine levels, such as dopamine and norepinephrine.[3][14]

Visualized Pathways and Workflows

The following diagrams illustrate the biochemical and experimental processes associated with PCPA and serotonin synthesis.

Caption: Figure 1: Serotonin Synthesis Pathway and PCPA Inhibition.

Caption: Figure 2: Typical Experimental Workflow for PCPA Studies.

Quantitative Data on PCPA-Induced Serotonin Depletion

The efficacy of PCPA in depleting serotonin is dose-dependent and varies by brain region, species, and time course. The following tables summarize representative quantitative data from published research.

Table 1: Effects of PCPA on Serotonin (5-HT) and Metabolite (5-HIAA) Levels in Rodents

| Species | PCPA Dose & Route | Brain Region | Time Post-Treatment | % 5-HT Depletion | % 5-HIAA Depletion | Reference(s) |

|---|---|---|---|---|---|---|

| Rat | 300 mg/kg i.p. (2 doses, 24h apart) | Frontal Cortex | 48 hours | >99% | >99% | [14] |

| Rat | 100-300 mg/kg i.p. | Cortex | 2-4 days | ~89-90% (6-9 fold decrease) | Not specified | [3][15] |

| Rat | 1000 mg/kg (unknown route) | Whole Brain | Not specified | 90.6% | 91.8% | [15] |

| Mouse | 500 mg/kg (oral, 2 days) then 250 mg/kg (oral, 5 days) | Hippocampus | 7 days | ~85% | Not specified | [16] |

| Mouse | 500 mg/kg (oral, 2 days) then 250 mg/kg (oral, 5 days) | Prefrontal Cortex | 7 days | ~65% | Not specified | [16] |

| Mouse | 300 mg/kg i.p. (single dose) | Embryonic Brain (E16) | 72 hours | >90% | Not specified |[17] |

Table 2: Effects of PCPA on Other Neurotransmitters

| Species | PCPA Dose & Route | Brain Region | % Dopamine Depletion | % Noradrenaline Depletion | Reference(s) |

|---|---|---|---|---|---|

| Rat | 300 mg/kg i.p. (2 doses, 24h apart) | Frontal Cortex | ~42% | ~30% | [14] |

| Rat | 2 x 400 mg/kg | Cortex | ~96% | ~23.5% | [3] |

| Rat | Not specified | Not specified | ~15-20% (decreases to 85%) | ~15-20% (decreases to 85%) |[15] |

Note: While primarily targeting TPH, higher doses of PCPA can affect catecholamine levels, though typically to a lesser extent than serotonin.

Experimental Protocols

The following sections detail common methodologies for using PCPA to study the effects of serotonin depletion in a laboratory setting.

Animal Models and Housing

-

Species: Wistar or Sprague-Dawley rats, C57BL/6 mice, and zebrafish are commonly used.[14][16]

-

Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. A period of acclimatization (e.g., one week) is crucial before any experimental procedures begin.

PCPA Preparation and Administration

-

Formulation: PCPA (para-Chlorophenylalanine methyl ester hydrochloride is often used) is typically dissolved in a sterile 0.9% saline solution. Gentle warming and/or sonication may be required to achieve full dissolution. The solution should be prepared fresh before administration.

-

Dosage: Doses in rodents commonly range from 100 mg/kg to 400 mg/kg.[3][17] A typical regimen involves one or two intraperitoneal (i.p.) injections per day for two to five consecutive days.[5][14]

-

Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[3] Oral administration, by mixing PCPA in palatable jellies or drinking water, has also been successfully validated as a less stressful alternative.[16]

-

Control Group: A control group receiving injections of the vehicle (e.g., sterile saline) on the same schedule is essential for all experiments.

Post-Treatment Timeline

-

Depletion Period: Maximum serotonin depletion is typically observed 24 to 72 hours after the final PCPA injection.[3][14] Behavioral testing is usually conducted within this window.

-

Recovery: Serotonin levels begin to recover after several days, with partial recovery noted after one week and further restoration over two to three weeks, corresponding to the synthesis of new TPH enzyme.[1]

Measurement of Serotonin and Metabolites

-

Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamine levels in brain tissue.

-

Procedure:

-

Tissue Collection: Following behavioral testing, animals are euthanized. Brains are rapidly extracted and dissected on ice to isolate specific regions of interest (e.g., prefrontal cortex, hippocampus, striatum, raphe nuclei).

-

Homogenization: Tissue samples are weighed and homogenized in a cold acidic solution (e.g., perchloric acid) containing an internal standard.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.

-

Analysis: The resulting supernatant, containing the neurotransmitters, is injected into the HPLC system. The compounds are separated on a reverse-phase column and detected electrochemically.

-

Quantification: Concentrations of 5-HT, 5-HIAA, dopamine, and other monoamines are calculated by comparing their peak areas to those of known standards.

-

Behavioral Assays

The functional consequences of PCPA-induced serotonin depletion are assessed using a variety of behavioral tests relevant to the hypothesis being investigated. Examples include:

-

Anxiety-like Behavior: Elevated Plus Maze, Open Field Test.

-

Depressive-like Behavior: Forced Swimming Test, Tail Suspension Test.[16]

-

Cognition and Decision-Making: T-Maze, 5-Choice Serial Reaction Time Task.[13][14]

-

Aggression: Resident-Intruder Test.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Serotonin Synthesis Induces Negative Hepatic Lipid Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Serotonin Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 8. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 9. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Fenclonine: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the serotonin synthesis pathway and experimental workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

This compound is a synthetic derivative of the amino acid phenylalanine. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-amino-3-(4-chlorophenyl)propanoic acid[1][2][3] |

| Synonyms | para-Chlorophenylalanine, PCPA, 4-Chloro-DL-phenylalanine, CP-10188[1][2][4] |

| CAS Number | 7424-00-2[2] |

| Chemical Formula | C₉H₁₀ClNO₂[2] |

| Molecular Weight | 199.63 g/mol [2] |

| Appearance | White to off-white solid powder[5] |

| Melting Point | >240 °C (with decomposition)[5] |

| Boiling Point | 339.5 °C[2] |

| Solubility | - Water: 4 mg/mL (with sonication, warming, and pH adjustment to 2 with HCl)[6]- DMSO: ≥ 60 mg/mL (with sonication and pH adjustment to 2 with HCl)[6] |

| pKa₁ (Carboxylic Acid) | 2.17[1] |

| pKa₂ (Amine) | 9.11[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common laboratory-scale synthesis involves the diazotization of p-aminophenylalanine followed by a Sandmeyer reaction. An alternative approach starts from p-chlorotoluene.

Synthesis from p-Aminophenylalanine

This method involves the conversion of the amino group of p-aminophenylalanine to a chloro group.

Experimental Protocol:

-

Diazotization: p-Aminophenylalanine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound.

-

Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as aqueous ethanol.

Synthesis from p-Chlorotoluene

This multi-step synthesis begins with the bromination of p-chlorotoluene.

Experimental Protocol:

-

Bromination: p-Chlorotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form p-chlorobenzyl bromide.

-

Cyanation: The resulting p-chlorobenzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent, such as DMSO, to yield p-chlorobenzyl cyanide.

-

Amino Acid Synthesis: The p-chlorobenzyl cyanide can be converted to this compound through various established amino acid synthesis methods, such as the Strecker synthesis or by alkylation of a glycine enolate equivalent.

Mechanism of Action and Signaling Pathway

This compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[2][5] TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin. By irreversibly binding to TPH, this compound effectively blocks the synthesis of serotonin, leading to a significant depletion of this neurotransmitter in both the central and peripheral nervous systems.

Caption: Inhibition of the serotonin synthesis pathway by this compound.

Experimental Workflows

This compound is a valuable tool in neuroscience research to investigate the role of serotonin in various physiological and behavioral processes. Below are generalized workflows for in vivo and in vitro studies involving this compound.

In Vivo Serotonin Depletion Study

This workflow outlines a typical experiment to assess the effects of serotonin depletion in an animal model.

Caption: A generalized workflow for an in vivo study using this compound.

In Vitro Tryptophan Hydroxylase Inhibition Assay

This workflow describes a typical in vitro experiment to quantify the inhibitory effect of this compound on TPH activity.

Caption: A generalized workflow for an in vitro TPH inhibition assay.

References

- 1. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DL-4-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Effects of Fenclonine on Central Serotonin Levels: A Technical Guide

An In-depth Examination of the Irreversible Inhibition of Serotonin Synthesis by Fenclonine for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1] Its robust and long-lasting depletion of central serotonin levels has established it as a critical tool in neuroscience research for investigating the role of serotonin in a myriad of physiological and behavioral processes.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on central serotonin levels, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action

This compound exerts its effects by selectively and irreversibly binding to tryptophan hydroxylase.[1] TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the synthesis of serotonin. By inhibiting TPH, this compound effectively halts the production of new serotonin molecules in the central nervous system. This leads to a profound and sustained depletion of serotonin in various brain regions. The effects of this compound are so pronounced that within the first day of administration, serotonin may not be detectable via immunohistochemical methods.[1] It is important to note that while this compound drastically reduces serotonin synthesis, it does not appear to affect the levels of aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway.[1]

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Tryptophan Hydroxylase by this compound.

Quantitative Effects on Central Serotonin Levels

The administration of this compound leads to a dose-dependent and time-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. The extent of depletion can vary depending on the dose, administration regimen, and the specific brain region being analyzed.

| Dose (mg/kg) | Administration | Time Post-Administration | Brain Region | Serotonin (% of Control) | 5-HIAA (% of Control) | Reference |

| 1000 | Single i.p. injection | Not Specified | Whole Brain | 9.4% | 8.2% | [2] |

| 300 | Single i.p. injection | Not Specified | Olfactory Bulb | Decreased (p<0.01) | No significant change | [3] |

| >99% | Not Specified | Not Specified | Frontal Cortex | >99% depletion | >99% depletion | [4] |

| 400 | Single i.p. injection | 24 hours | Not Specified | Significant decrease | Not Specified | [5] |

| 300 | Single i.p. injection | 24 hours | Forebrain | Significantly reduced | Significantly reduced | [6] |

Recovery of Serotonin Levels Post-Fenclonine Treatment

Following a single administration of this compound, the depletion of serotonin is long-lasting due to the irreversible nature of TPH inhibition. The recovery of serotonin levels is dependent on the synthesis of new TPH enzyme.

| Time Post-Treatment | Brain Region | Tryptophan Hydroxylase Activity (% of Control) | Reference |

| 1 week | Raphe Nucleus | 10% | [1] |

| 2 weeks | Hypothalamus | Detected | [1] |

Experimental Protocols

The following sections detail standardized methodologies for investigating the effects of this compound on central serotonin levels.

Animal Models and this compound Administration

-

Species: Rats (e.g., Sprague-Dawley, Wistar) are commonly used.

-

Administration: this compound is typically administered via intraperitoneal (i.p.) injection.

-

Dosage: Doses can range from 150 to 1000 mg/kg, depending on the desired level and duration of serotonin depletion.[2] A common dose to achieve significant depletion is 300-400 mg/kg.[3][5]

-

Vehicle: this compound is often suspended in a vehicle such as saline with a few drops of a surfactant like Tween 80 to aid in solubilization.

Measurement of Serotonin and 5-HIAA

High-performance liquid chromatography (HPLC) with electrochemical detection is a standard and reliable method for the quantitative analysis of serotonin and 5-HIAA in brain tissue.

-

Tissue Preparation:

-

Following decapitation, the brain is rapidly excised and dissected on a cold plate.

-

Specific brain regions of interest are isolated.

-

Tissue samples are homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.

-

The homogenate is centrifuged, and the supernatant is collected for analysis.

-

-

HPLC Analysis:

-

The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

-

A mobile phase containing a buffer (e.g., phosphate or citrate), an ion-pairing agent, an organic modifier (e.g., methanol), and EDTA is used to separate the monoamines.

-

An electrochemical detector is used to quantify the levels of serotonin and 5-HIAA based on their oxidation potentials.

-

Concentrations are typically expressed as nanograms per gram of wet tissue weight.

-

The following diagram outlines a typical experimental workflow for studying the effects of this compound.

Caption: A typical workflow for this compound experiments.

Concluding Remarks

This compound remains an indispensable pharmacological tool for elucidating the multifaceted roles of central serotonin. Its potent and long-lasting inhibitory effect on serotonin synthesis provides a robust model for studying serotonin depletion. A thorough understanding of its mechanism, quantitative effects, and the appropriate experimental protocols is crucial for researchers in the fields of neuroscience and drug development. The data and methodologies presented in this guide offer a foundational resource for designing and interpreting studies involving this compound-induced serotonin depletion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonin Depletion Agent p-Chlorophenylalanine (PCPA): A Technical Guide for Fundamental Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research applications of p-chlorophenylalanine (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis. This document details its mechanism of action, experimental protocols for in vivo serotonin depletion, and its applications in neurobehavioral and neurochemical studies.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

p-Chlorophenylalanine (PCPA), also known as Fenclonine, serves as a critical tool in neuroscience research by inducing a profound and long-lasting depletion of central serotonin.[1] Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By blocking this initial and rate-limiting step, PCPA effectively halts the synthesis of new serotonin molecules. This leads to a significant reduction in the levels of both serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[2] The effects of PCPA are so potent that serotonin levels can become undetectable within the first day of administration.[1]

While highly effective in depleting serotonin, it is important for researchers to consider that PCPA can also have off-target effects, albeit to a lesser extent. Some studies have reported alterations in the levels of other neurotransmitters, such as dopamine and norepinephrine, following PCPA administration.[3][4] However, the reduction in serotonin is significantly more pronounced.[3]

Quantitative Effects of PCPA on Neurotransmitter Levels

The administration of PCPA leads to a dose-dependent and time-dependent depletion of serotonin and its metabolite, 5-HIAA, in various brain regions. The following tables summarize quantitative data from several key studies, providing researchers with a reference for expected depletion levels.

Table 1: Effects of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rodents

| Animal Model | PCPA Dosage and Regimen | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Citation |

| Rat | 1000 mg/kg (single dose) | Whole Brain | 90.6% | 91.8% | [2] |

| Rat | 300 mg/kg/day for 3 days, then 100 mg/kg/day for 7 days | Frontal Cortex | >99% | >99% | [4] |

| Mouse | 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days (oral) | Hippocampus | 85% | Not Reported | [2] |

| Mouse | 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days (oral) | Prefrontal Cortex | 65% | Not Reported | [2] |

| Mouse | 500 mg/kg/day for 3 days (i.p.) | Brain | Significantly Reduced | Not Reported | [5] |

| Rat | 300 mg/kg (single i.p. dose) | Olfactory Bulb | Significantly Decreased | No Significant Change | [1] |

Table 2: Effects of PCPA on Other Neurotransmitters

| Animal Model | PCPA Dosage and Regimen | Brain Region | Neurotransmitter | % Change | Citation |

| Rat | 300 mg/kg/day for 3 days, then 100 mg/kg/day for 7 days | Frontal Cortex | Noradrenaline | -30% | [4] |

| Rat | 300 mg/kg/day for 3 days, then 100 mg/kg/day for 7 days | Frontal Cortex | Dopamine | -42% | [4] |

| Rat | 400 mg/kg (single i.p. dose) | Substantia Nigra (A9) | Dopamine (spontaneously active cells) | -52% | [6] |

| Rat | 400 mg/kg (single i.p. dose) | Ventral Tegmental Area (A10) | Dopamine (spontaneously active cells) | -63% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PCPA, from drug preparation and administration to behavioral testing and neurochemical analysis.

PCPA Preparation and Administration

Objective: To achieve significant and consistent depletion of central serotonin levels.

Materials:

-

p-Chlorophenylalanine (PCPA) methyl ester hydrochloride (or free base)

-

Vehicle: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Vortex mixer

-

pH meter and solutions for adjustment (e.g., NaOH)

-

Syringes and needles for injection (e.g., 25-27 gauge) or gavage needles for oral administration

Protocol for Intraperitoneal (i.p.) Injection (Rat Model):

-

Preparation of PCPA Solution:

-

Weigh the desired amount of PCPA. A common dosage is 300 mg/kg.[1]

-

Suspend PCPA in sterile saline or PBS. The volume for injection should be calculated based on the animal's weight (e.g., 1-2 ml/kg).

-

Vortex the suspension thoroughly to ensure it is homogenous. If using the free base, the pH may need to be adjusted to facilitate dissolution.

-

-

Administration:

Protocol for Oral Administration (Mouse Model):

-

Preparation of PCPA-containing Jelly:

-

To avoid the stress of injections, PCPA can be administered orally in a palatable medium.[2]

-

Calculate the total dose of PCPA required for the treatment period. A sample regimen is an estimated 500 mg/kg on the first two days, followed by 250 mg/kg for the remainder of the treatment.[2]

-

Incorporate the calculated dose of PCPA into a gelatin-based jelly.

-

-

Administration:

-

Provide the PCPA-containing jelly to the mice in their home cages.

-

Ensure that the entire dose is consumed. This may require a period of food restriction prior to administration.

-

Behavioral Assays

A wide range of behavioral tests can be employed to investigate the functional consequences of serotonin depletion. The timing of these tests relative to PCPA administration is critical and should be chosen based on the specific research question.

Example: Resident-Intruder Test for Aggression (Rat Model)

-

Acclimation: House the "resident" rat individually for at least one week prior to testing.

-

PCPA Administration: Administer PCPA to the resident rat according to the chosen protocol (e.g., single 300 mg/kg i.p. injection).[1]

-

Testing:

-

Six days after PCPA administration, introduce a smaller, unfamiliar "intruder" rat into the resident's home cage.[1]

-

Videorecord the interaction for a set period (e.g., 10-15 minutes).

-

Score behaviors such as latency to attack, number of attacks, and duration of aggressive encounters.

-

Example: Forced Swim Test for Depressive-like Behavior (Mouse Model)

-

PCPA Administration: Administer PCPA according to the chosen protocol.

-

Testing:

-

Place the mouse in a cylinder of water from which it cannot escape.

-

Record the session (typically 6 minutes).

-

Score the duration of immobility in the last 4 minutes of the test. An increase in immobility is interpreted as a depressive-like phenotype.

-

Neurochemical Analysis: HPLC for 5-HT and 5-HIAA

Objective: To quantify the extent of serotonin depletion in specific brain regions.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection.[3][8]

-

Perchloric acid

-

Centrifuge

-

Homogenizer

-

Standards for 5-HT and 5-HIAA

Protocol:

-

Tissue Collection and Preparation:

-

Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C.

-

Homogenization and Protein Precipitation:

-

Homogenize the frozen tissue in a solution of perchloric acid.[3]

-

Centrifuge the homogenate at high speed to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Collect the supernatant, which contains the neurotransmitters.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the neurotransmitters using a reverse-phase column and an appropriate mobile phase.

-

Detect and quantify 5-HT and 5-HIAA using electrochemical or fluorescence detection by comparing the peak areas to those of known standards.[3][8]

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a study using PCPA and the logical relationship between PCPA administration and its downstream effects.

Conclusion

PCPA remains an invaluable pharmacological tool for investigating the role of serotonin in a wide array of physiological and behavioral processes. Its potent and long-lasting inhibitory effect on serotonin synthesis allows for the creation of robust animal models of serotonin deficiency. By understanding the core mechanism of action, adhering to detailed experimental protocols, and carefully quantifying the resulting neurochemical and behavioral changes, researchers can effectively utilize PCPA to advance our understanding of the serotonergic system and its involvement in health and disease. This guide provides a foundational framework for the successful application of PCPA in fundamental research.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modified HPLC technique for simultaneous measurement of 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in cerebrospinal fluid, platelet and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Dosage Calculation of Fenclonine for Mice and Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1] This property makes it an invaluable pharmacological tool in neuroscience research for investigating the roles of serotonin in various physiological and pathological processes. These application notes provide a comprehensive guide to the optimal dosage calculation and administration of this compound in mice and rats for achieving significant and reproducible serotonin depletion. Detailed experimental protocols, data presentation in tabular format, and visualizations of the mechanism of action and experimental workflow are included to assist researchers in designing and executing their studies.

Data Presentation: Quantitative Dosage and Effects Summary

The following tables summarize the quantitative data on this compound dosage, administration routes, and their effects on serotonin levels in mice and rats, compiled from various studies.

Table 1: this compound Dosage and Effects in Mice

| Dosage Regimen | Administration Route | Strain | Duration | Observed Effect on Serotonin (5-HT) Levels | Reference |

| 300 mg/kg daily | Intraperitoneal (i.p.) | C57BL/6 | 5 consecutive days | Significant depletion of serum 5-HT.[2] | Wang et al., 2020[2] |

| 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days | Oral (in jelly cubes) | C57BL/6 elite male | 7 days | 85% decrease in hippocampal 5-HT; 65% decrease in prefrontal cortex 5-HT.[3] | Unzueta et al., 2020[3] |

| Not specified | Intraperitoneal (i.p.) | C57BL/6 elite male | 7 days | 55% decrease in hippocampal 5-HT; 50% decrease in prefrontal cortex 5-HT.[3] | Unzueta et al., 2020[3] |

| 300 mg/kg | Intraperitoneal (i.p.) | Not specified | 3 consecutive days | Depletion of brain 5-HT levels. | Chenu et al., 2008; Page et al., 1999 |

Table 2: this compound Dosage and Effects in Rats

| Dosage Regimen | Administration Route | Strain | Duration | Observed Effect on Serotonin (5-HT) Levels | Reference |

| 75 mg/kg & 150 mg/kg | Not specified | Natural killer rats | 48 hours post-injection | Reliable reduction in brain serotonin and 5-HIAA.[4] | Marks et al., 1978 |

| 150 mg/kg, twice | Not specified | Not specified | 72 and 48 hours prior to testing | Depletion of 5-HT prior to behavioral testing. | N/A |

| 300 mg/kg, single dose | Intraperitoneal (i.p.) | Male rats | Single injection | Decreased 5-HT concentration in the olfactory bulb.[5] | Mulle Bernedo et al., 2023[5] |

| 150-1000 mg/kg | Not specified | Not specified | Not specified | Dose-dependent reduction in whole brain 5-HT and 5-HIAA. 1000 mg/kg reduced 5-HT to 9.4% of control.[6] | N/A |

| 300 mg/kg daily for 5 days, then 100 mg/kg for 5 days | Intraperitoneal (i.p.) | Not specified | 10 days | Not specified | N/A |

| 100 mg/kg daily | Intraperitoneal (i.p.) | Not specified | 10 days | Not specified | N/A |

| 300 mg/kg, single dose | Intraperitoneal (i.p.) | Not specified | Single injection | Reduction in 5-HT levels.[7] | N/A |

| 300 mg/kg, repeated injections | Intraperitoneal (i.p.) | Not specified | 3 injections at 6-8 day intervals | Prolonged 5-HT depletion.[7] | N/A |

| 100 mg/kg daily | Not specified | Not specified | Up to 12 days | Prolonged 5-HT depletion.[7] | N/A |

Mechanism of Action: Serotonin Synthesis Inhibition

This compound acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the rate-limiting step in serotonin synthesis: the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][8] There are two isoforms of TPH: TPH1, found in the periphery, and TPH2, located in the central nervous system.[8] By inhibiting TPH, this compound effectively depletes serotonin levels in both the brain and peripheral tissues.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Acute Serotonin Depletion

Objective: To achieve rapid and significant depletion of serotonin in mice for acute behavioral or neurochemical studies.

Materials:

-

This compound (p-chlorophenylalanine methyl ester is often used for better solubility)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

25-27 gauge needles and 1 mL syringes

-

Appropriate mouse strain (e.g., C57BL/6)

-

Animal scale

Procedure:

-

Animal Handling and Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment. Handle animals regularly to minimize stress during injections.

-

This compound Preparation:

-

On the day of injection, prepare a fresh solution of this compound.

-

Weigh the required amount of this compound based on the desired dose (e.g., 300 mg/kg) and the body weight of the mice.

-

Dissolve this compound in sterile PBS or saline.[2] Sonication may be required to aid dissolution. The final concentration should be calculated to allow for an injection volume of approximately 10 mL/kg.

-

-

Administration:

-

Gently restrain the mouse.

-

Administer the this compound solution via intraperitoneal injection.

-

-

Dosing Schedule: Administer one injection daily for five consecutive days.[2]

-

Post-injection Monitoring: Monitor the animals for any adverse reactions.

-

Experimental Endpoint: Behavioral testing or tissue collection for neurochemical analysis can be performed at a predetermined time point after the final injection (e.g., 24 hours).

Protocol 2: Oral Administration of this compound in Mice for Sub-chronic Serotonin Depletion

Objective: To achieve sustained serotonin depletion in mice through a less stressful oral administration route.

Materials:

-

This compound

-

Jelly cubes or other palatable food matrix

-

Appropriate mouse strain (e.g., C57BL/6)

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice as described in Protocol 1.

-

This compound Preparation:

-

Calculate the total amount of this compound required for the entire study duration.

-

Incorporate the this compound into a palatable food matrix, such as jelly cubes.[3] The concentration should be adjusted to deliver the target dose based on the average daily food consumption.

-

-

Administration:

-

Provide the this compound-containing jelly cubes as the sole source of that food type or as a daily supplement.

-

-

Dosing Schedule:

-

Monitoring: Monitor food intake to estimate the actual dose consumed by each animal. Also, monitor for any changes in body weight or general health.

-

Experimental Endpoint: Conduct behavioral or neurochemical analyses after the 7-day treatment period. This method can be extended for longer-term studies (e.g., 8 weeks).[3]

Protocol 3: Intraperitoneal (i.p.) Administration of this compound in Rats for Acute Serotonin Depletion and Behavioral Studies

Objective: To induce serotonin depletion in rats for investigating its role in behaviors such as aggression.

Materials:

-

This compound

-

Sterile saline solution

-

23-25 gauge needles and appropriate syringe size

-

Appropriate rat strain (e.g., Wistar, Sprague-Dawley)

-

Animal scale

Procedure:

-

Animal Acclimation: House rats individually and allow them to acclimate for at least a week.

-

This compound Preparation:

-

Prepare a fresh solution of this compound in sterile saline on the day of injection.

-

A common dose for significant behavioral effects is a single 300 mg/kg injection.[5]

-

-

Administration:

-

Weigh the rat and administer the calculated volume of this compound solution via intraperitoneal injection.

-

-

Dosing Schedule: A single injection is often sufficient to induce lasting serotonin depletion for several days.[5]

-

Post-injection Housing: House the rats individually in their home cages after the injection.[5]

-

Experimental Endpoint: Behavioral testing, such as the resident-intruder test for aggression, can be performed several days after the injection (e.g., six days later).[5]

Important Considerations and Safety

-

Solubility: this compound can have poor solubility in aqueous solutions. The methyl ester form is often used to improve solubility. Gentle heating and sonication can also aid in dissolving the compound.

-

Animal Strain and Sex: The effectiveness of this compound can vary between different strains of mice and rats.[9] It is crucial to consider these variables and potentially conduct pilot studies to determine the optimal dose for a specific strain.

-

Behavioral Effects: Depletion of serotonin can lead to significant behavioral changes, including alterations in sleep patterns, aggression, and anxiety-like behaviors. Researchers should be aware of these potential effects and design their experiments accordingly.

-

Specificity: While this compound is a selective inhibitor of tryptophan hydroxylase, it is essential to include appropriate control groups in all experiments to ensure that the observed effects are indeed due to serotonin depletion.

-

Reversibility: The inhibition of tryptophan hydroxylase by this compound is irreversible. Recovery of serotonin levels depends on the synthesis of new enzyme, which can take several days to weeks.[1]

-

Safety Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

These application notes and protocols are intended to serve as a guide for researchers. The optimal dosage and experimental design may need to be adjusted based on the specific research question and experimental conditions. It is highly recommended to consult the primary literature for more detailed information and to conduct pilot studies to validate the chosen protocol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of para-chlorophenylalanine and 5-hydroxytryptophan on mouse killing behavior in killer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 9. Rat strain differences in brain monoamine metabolism following para-chlorophenylalanine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Fenclonine Solution for Intraperitoneal Injection

Introduction

Fenclonine, also known as p-Chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] By inhibiting this enzyme, this compound effectively depletes endogenous serotonin levels, making it a critical tool in neuroscience research to investigate the role of serotonin in various physiological and pathological processes.[2][3] Accurate and consistent preparation of this compound for in vivo administration, such as intraperitoneal (i.p.) injection, is paramount for the reproducibility and validity of experimental results.

This document provides detailed protocols for the preparation of this compound for intraperitoneal injection in research animals, focusing on methods to overcome its limited aqueous solubility. Two primary methods are presented: creating a homogenous suspension and preparing a clear, solubilized solution.

Data Presentation: Physicochemical Properties and Dosage

Quantitative data regarding this compound's solubility and typical dosage ranges for animal studies are summarized below for easy reference.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Water | ~3.75 mg/mL | Sparingly soluble. |

| Dimethyl Sulfoxide (DMSO) | ~2.0 mg/mL | Use fresh, non-hydrated DMSO for best results.[1] |

| Ethanol | Insoluble | Not a suitable solvent for creating a stock solution.[1] |

| 0.5% CMC-Na in Saline | 20 mg/mL | Forms a suspended solution; requires sonication.[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Forms a clear solution.[4] |

Table 2: General Dosage Guidelines for Intraperitoneal Injection in Rats

| Dosage Range (mg/kg) | Dosing Schedule | Reference |

| 100 - 300 | Single or repeated daily injections | [5] |

| 150 | Single injection | [6] |

| 300 | Three successive daily injections | [7] |

| 300 (first 5 days), then 100 (next 5 days) | High-dose chronic administration | [8] |

Note: The optimal dosage must be determined empirically for each specific experimental model and research question. Researchers should consult relevant literature and adhere to their institution's animal care and use guidelines.

Experimental Protocols

Prior to any injection, it is recommended to warm the prepared solution or suspension to room or body temperature to minimize animal discomfort.[9][10] All preparations should be performed under sterile conditions.

Protocol 1: Preparation of this compound as a Suspension

This protocol is suitable for administering higher concentrations of this compound. The use of a suspending agent like sodium carboxymethylcellulose (CMC-Na) ensures a uniform particle distribution for consistent dosing.

Materials and Reagents:

-

This compound (p-Chlorophenylalanine) powder

-

Sodium carboxymethylcellulose (CMC-Na)

-

Sterile 0.9% Saline

-

Sterile water for injection

-

Sterile conical tubes or vials

-

Magnetic stirrer and stir bar

-

Bath sonicator

-

Analytical balance and weigh boats

-

Sterile syringes and needles (23-27 gauge recommended for rats and mice)[4][10]

Methodology:

-

Prepare the Vehicle (0.5% CMC-Na in Saline):

-

Weigh the required amount of CMC-Na.

-

In a sterile beaker on a magnetic stirrer, slowly add the CMC-Na powder to the desired volume of sterile 0.9% saline while stirring continuously to prevent clumping.

-

Stir until the CMC-Na is fully dissolved and the solution is clear. This may take some time. Gentle warming can aid dissolution.

-

Sterilize the vehicle solution by filtering it through a 0.22 µm filter.

-

-

Prepare the this compound Suspension:

-

Weigh the required amount of this compound powder based on the desired final concentration (e.g., 20 mg/mL) and total volume.[4]

-

Place the weighed this compound powder into a sterile conical tube or vial.

-

Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.

-

Gradually add the remaining vehicle to the paste while vortexing or stirring to reach the final desired volume.

-

Use a bath sonicator to sonicate the suspension.[4] This is a critical step to break down agglomerates and ensure a fine, homogenous suspension. Sonicate until no visible clumps remain.

-

Visually inspect the suspension for uniformity before each withdrawal. It is crucial to re-suspend the solution by vortexing or inverting the tube immediately before drawing it into the syringe for each injection, as particles will settle over time.

-

Protocol 2: Preparation of this compound as a Clear Solution

This protocol utilizes a co-solvent system to fully dissolve this compound, resulting in a clear solution. This method is ideal for applications where a true solution is required, although the achievable concentration is lower than with the suspension method.

Materials and Reagents:

-

This compound (p-Chlorophenylalanine) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% Saline

-

Sterile conical tubes or vials

-

Vortex mixer

-

Analytical balance and weigh boats

Methodology:

-

Prepare the this compound Stock Solution (Optional but Recommended):

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4] This can aid in the precise and efficient preparation of the final injection solution.

-

-

Prepare the Final Injection Solution (Target Volume Example: 1 mL): [4]

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the this compound-DMSO stock solution (25 mg/mL) to the PEG300. Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear and homogenous.

-

Finally, add 450 µL of sterile 0.9% saline to reach the final volume of 1 mL. Vortex thoroughly.

-

The final concentrations of the components will be:

-

This compound: 2.5 mg/mL

-

DMSO: 10%

-

PEG300: 40%

-

Tween-80: 5%

-

Saline: 45%

-

-

Note on Vehicle Effects: Researchers should be aware that vehicles themselves can have biological effects. High concentrations of DMSO (>10%) and Tween-80 (e.g., 32%) have been shown to decrease locomotor activity in mice.[2][9] It is advisable to run a vehicle-only control group in all experiments.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the preparation protocols.

Caption: Workflow for this compound Suspension Protocol.

Caption: Workflow for this compound Clear Solution Protocol.

References

- 1. Drug Delivery Systems for Intraperitoneal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Drug Delivery Systems for Intraperitoneal Therapy to Extend the Residence Time of the Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols for Fenclonine Administration: Oral Gavage vs. Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comparative overview of oral gavage and intraperitoneal (IP) administration of Fenclonine (p-Chlorophenylalanine, PCPA), a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] Detailed protocols for both administration routes in rodent models are also presented to guide researchers in selecting the appropriate method for their experimental needs.

Introduction to this compound and its Administration

This compound is a widely used pharmacological tool to induce serotonin (5-HT) depletion in preclinical research, thereby facilitating the study of the role of serotonin in various physiological and pathological processes.[1] The choice of administration route is a critical aspect of experimental design that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. Oral gavage and intraperitoneal injection are the most common routes for administering this compound in rodents.

-

Oral Gavage (P.O.): This method involves the direct delivery of a substance into the stomach via a tube. It is a common route for drugs intended for oral administration in humans and allows for the study of first-pass metabolism.[2]

-

Intraperitoneal (I.P.) Injection: This technique involves injecting the substance directly into the peritoneal cavity. It is a common parenteral route in animal studies that allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and, to a large extent, first-pass metabolism.[2][3]

Comparative Efficacy and Pharmacokinetics

The choice between oral and IP administration of this compound can impact the extent and timeline of serotonin depletion. While comprehensive, directly comparative pharmacokinetic data for this compound is limited in publicly available literature, studies on its efficacy in depleting serotonin and toxicokinetic profiles provide valuable insights.

A study directly comparing the two routes in mice for 7 days found that oral administration of PCPA resulted in a more pronounced decrease in serotonin levels in the hippocampus (85% decrease) and prefrontal cortex (65% decrease) compared to IP injection (55% and 50% decrease, respectively).[4] This suggests that for achieving maximal serotonin depletion in the brain, oral administration may be more effective under certain experimental conditions.[4]

Conversely, a toxicokinetic study in mice and rats indicated that the total exposure (AUC) to pCPA was higher in rats than in mice for both administration routes, but the difference in exposure between IP and oral dosing within each species was minimal.[5] This suggests that while the peak concentration and time to reach it may differ, the overall exposure can be comparable.

General pharmacokinetic comparisons between oral and IP routes for other compounds have shown that IP administration typically leads to a faster absorption rate and higher bioavailability compared to oral administration.[3][6]

Table 1: Summary of Comparative Data on this compound Administration

| Parameter | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection | Reference(s) |

| Serotonin (5-HT) Depletion (Hippocampus, Mice) | 85% decrease | 55% decrease | [4] |

| Serotonin (5-HT) Depletion (Prefrontal Cortex, Mice) | 65% decrease | 50% decrease | [4] |

| Total Exposure (AUC) Comparison (Mice & Rats) | Minimal difference compared to I.P. within the same species. | Minimal difference compared to P.O. within the same species. | [5] |

| General Bioavailability | Generally lower due to potential first-pass metabolism. | Generally higher, bypassing first-pass metabolism. | [2][3] |

| Absorption Speed | Generally slower. | Generally faster. | [3] |

Signaling Pathway of this compound Action

This compound exerts its effect by irreversibly inhibiting tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1] This is the initial and rate-limiting step in the biosynthesis of serotonin. By blocking this step, this compound leads to a profound and long-lasting depletion of serotonin in both the central nervous system and peripheral tissues.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Behavioral Studies Using Fenclonine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting behavioral studies in rodents using Fenclonine (p-chlorophenylalanine or PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. By depleting central serotonin levels, this compound serves as a critical tool for investigating the role of the serotonergic system in various behaviors and for screening potential therapeutic agents.

Introduction

This compound, also known as para-chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1][2][3] TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][4] There are two isoforms of this enzyme: TPH1, found predominantly in peripheral tissues, and TPH2, which is the primary isoform in the central nervous system (CNS) and responsible for neuronal serotonin production.[4][5] this compound's ability to cross the blood-brain barrier and inhibit TPH2 leads to a profound and sustained depletion of serotonin in the brain, making it an invaluable pharmacological tool for studying the functional roles of serotonin in health and disease.[6][7]

The depletion of central serotonin levels by this compound can induce behavioral changes in animal models that are relevant to psychiatric conditions such as anxiety and depression.[8] Consequently, it is widely used in preclinical research to investigate the neurobiology of these disorders and to evaluate the efficacy of novel therapeutic compounds.

Mechanism of Action

This compound acts as an irreversible inhibitor of tryptophan hydroxylase.[1][2][3] This covalent modification of the enzyme leads to a long-lasting reduction in serotonin synthesis. The recovery of serotonin levels is not due to the dissociation of the inhibitor but rather requires the synthesis of new TPH enzyme. Following a single effective dose of this compound, serotonin levels can be drastically reduced within the first day.[1] The restoration of serotonin levels is a gradual process, with studies showing that it can take up to two weeks for levels to return to baseline in certain brain regions.[1]

Signaling Pathway: Serotonin Synthesis and Inhibition by this compound

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Data Presentation: Effects of this compound on Serotonin Levels and Behavior

The following tables summarize quantitative data from studies utilizing this compound to deplete serotonin and assess its behavioral consequences.

| Table 1: Effect of this compound on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain | |||

| Animal Model | This compound Dose & Regimen | Brain Region | % Decrease from Control |

| Mice (C57BL/6) | 500 mg/kg on days 1 & 2, then 250 mg/kg for 5 days (oral) | Hippocampus | 85% (5-HT) |

| Prefrontal Cortex | 65% (5-HT) | ||

| Rats | 1000 mg/kg (single dose) | Whole Brain | 90.6% (5-HT), 91.8% (5-HIAA) |

| Rats | Not Specified | Frontal Cortex | >99% (5-HT and 5-HIAA) |

Data compiled from multiple sources for illustrative purposes.[8][9][10]

| Table 2: Behavioral Effects of this compound-Induced Serotonin Depletion in Rodents | |||

| Behavioral Test | Animal Model | This compound Treatment | Observed Behavioral Change |

| Elevated Plus Maze | Rats (neonatal treatment) | 100 mg/kg/day for days 8-16 | Increased time spent in open arms (decreased anxiety) |

| Forced Swim Test | Mice | 7-day oral administration | Abolished the antidepressant-like effect of fluoxetine |

| Exploratory Locomotion | Rats | Dose-dependent (150-1000 mg/kg) | Decreased exploratory locomotor activity |

| 5-Choice Serial Reaction Time Task | Rats | Not Specified | Trend towards decreased discriminative accuracy |

Data compiled from multiple sources for illustrative purposes.[8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration and subsequent behavioral testing are provided below.

Protocol 1: this compound Administration for Serotonin Depletion

Objective: To achieve significant depletion of central serotonin levels in rodents.

Materials:

-

This compound (p-chlorophenylalanine)

-

Vehicle (e.g., 0.9% saline, distilled water, or a suspension agent like carboxymethyl cellulose)

-

Animal scales

-

Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)

-

Appropriate animal handling and restraint devices

Procedure:

-

Preparation of this compound Solution/Suspension:

-

Accurately weigh the required amount of this compound based on the desired dose and the body weight of the animals.

-

For intraperitoneal (i.p.) injection, this compound can be dissolved in saline. The pH may need to be adjusted to ensure dissolution and minimize irritation.

-

For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose. A study has also demonstrated successful oral administration by incorporating the drug into jelly cubes.[8]

-

-

Animal Dosing:

-

Weigh each animal immediately before dosing to ensure accurate dose calculation.

-

Intraperitoneal (i.p.) Injection: A common method for administering this compound. Doses can range from 100 mg/kg to 500 mg/kg, often given over consecutive days.

-

Oral Gavage: An alternative to injection. A study in mice used a loading dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days to achieve profound serotonin depletion.[8]

-

-

Dosing Schedule:

-

The dosing regimen will depend on the desired level and duration of serotonin depletion. A common strategy involves daily injections for 3-5 consecutive days.

-

Behavioral testing is typically conducted 24-72 hours after the final dose to allow for the full effect of serotonin depletion to manifest.

-

Considerations:

-

This compound's effects are long-lasting. A washout period of at least two weeks is recommended if a crossover design is employed.

-

Monitor animals for any adverse effects, although this compound is generally well-tolerated at typical research doses.

-

The choice of administration route (i.p. vs. oral) may influence the stress level of the animals and the resulting serotonin depletion levels.[8]

Protocol 2: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents following this compound treatment. The EPM is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12][13][14]

Materials:

-

Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video camera and tracking software (recommended for accurate data collection)

-

Timer

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Test Initiation: Gently place the animal in the center of the maze, facing one of the open arms.

-

Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

Calculate the percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.

-

An increase in the percentage of time and entries into the open arms is indicative of an anxiolytic-like effect. Conversely, a decrease suggests anxiogenic-like behavior.

-

Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To evaluate depressive-like behavior in rodents. The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[12][15] Antidepressant treatments typically reduce the duration of this immobility.

Materials:

-

Cylindrical container (e.g., a beaker) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

-

Video camera and scoring software (or a trained observer with a stopwatch).

-

Towels for drying the animals after the test.

Procedure:

-

Pre-swim Session (optional but recommended for rats): On the day before the test, place the animal in the water for a 15-minute session to habituate them to the procedure.

-

Test Session: On the test day, place the animal in the cylinder of water for a 6-minute session.

-

Scoring: Record the behavior during the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing). Floating with only minor movements to keep the head above water is considered immobility.

-

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect. This compound treatment is expected to blunt the effects of serotonin-based antidepressants like fluoxetine.[8]

Protocol 4: Marble Burying Test for Anxiety and Repetitive Behavior

Objective: To assess anxiety-like and obsessive-compulsive-like behaviors. Rodents will naturally bury unfamiliar objects in their bedding.[12][13] Anxiolytic drugs typically reduce the number of marbles buried.

Materials:

-

Standard rodent cages

-